molecular formula C11H13F2N B11722982 2-(3,4-Difluorophenyl)piperidine

2-(3,4-Difluorophenyl)piperidine

Cat. No.: B11722982
M. Wt: 197.22 g/mol
InChI Key: ZXLYENXDZMAUOV-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)piperidine typically involves the reaction of 3,4-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or sodium tert-butoxide in an organic solvent like toluene, followed by heating the mixture to 60-80°C . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or sodium tert-butoxide in toluene.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(3,4-Difluorophenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)pyridine
  • 2-(3,4-Difluorophenyl)cyclopropylamine
  • 2-(3,4-Difluorophenyl)benzoxazole

Uniqueness

2-(3,4-Difluorophenyl)piperidine is unique due to its specific structural features, including the piperidine ring and the difluorophenyl group.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(3,4-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

ZXLYENXDZMAUOV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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